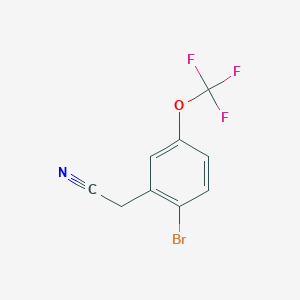
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Vue d'ensemble
Description
The compound of interest, 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, is a pyridine derivative that has been utilized as a building block in organic synthesis. This compound is particularly relevant in the context of Suzuki coupling reactions, where it can act as a boron-containing reagent to facilitate the formation of carbon-carbon bonds .
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, a compound with a similar pyridine core, is achieved through a sequence of reactions starting from 2,6-dihydroxy-isonicotinic acid . Although the specific synthesis of 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is not detailed in the provided papers, it can be inferred that similar synthetic strategies, such as halogenation and boronation, may be employed .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized using X-ray diffraction (XRD) and spectroscopic techniques. For example, the structure of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was determined by XRD and confirmed by density functional theory (DFT) calculations . The orientation of the dioxaborolane ring and the bond angles of the BO2 group are crucial structural features that can influence the reactivity and stability of these compounds .
Chemical Reactions Analysis
The reactivity of pyridine derivatives is influenced by the substituents on the pyridine ring. The presence of a bromine atom and a dioxaborolane group in the compound suggests that it can participate in cross-coupling reactions. The differences in chemical reactivity between regioisomers of pyridin-2-ylboron derivatives have been attributed to the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as revealed by ab initio calculations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as vibrational frequencies, chemical shifts, and nonlinear optical (NLO) properties, can be studied using spectroscopic methods and computational chemistry. For instance, the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine was performed using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, and its properties were further investigated using DFT . Similarly, the NLO properties and molecular electrostatic potential (MEP) of related compounds have been computed to assess their reactivity and potential applications .
Applications De Recherche Scientifique
Structural Analysis and Chemical Reactivity
The compound has been structurally compared with its regioisomer, revealing differences in the orientation of the dioxaborolane ring and bond angles of the BO(2) group. These structural differences do not explain the observed chemical reactivity variations but confirm the relative stability of the compound. This stability aspect is crucial in chemical reactions where specific orientations and bond angles are required for desired reactions (Sopková-de Oliveira Santos et al., 2003).
Crystal Structure and Density Functional Theory (DFT) Studies
The molecule and its derivatives have been studied for their molecular structures using DFT. These studies show that the molecular structures optimized by DFT are consistent with the crystal structures determined by single-crystal X-ray diffraction. This consistency is important for predicting the behavior of these molecules in various applications, especially in the field of crystallography and molecular modeling (Huang et al., 2021).
Synthesis and Characterization in Organic Intermediates
The compound serves as an intermediate in organic synthesis, particularly in the formation of boric acid ester intermediates. Its structure has been confirmed through various spectroscopic methods, and its properties have been explored through X-ray diffraction and DFT calculations. Such studies aid in the development of new organic compounds and intermediates with potential applications in various fields of chemistry and material science (Yang et al., 2021).
Application in Polymer Synthesis
The compound is used in the synthesis of polymers, such as in the preparation of brightly colored polymers. It contributes to the molecular structure of polymers, affecting their properties like solubility and color. The synthesized polymers have applications in materials science, especially in the development of new materials with specific optical properties (Welterlich et al., 2012).
Utility in Organic Light Emitting Devices (OLEDs)
The compound is integral in the synthesis of compounds used in OLEDs. Its role in the development of heterodifunctional polyfluorenes, which are crucial for bright and enduring fluorescence in OLEDs, is significant. This application is essential in the electronics industry, particularly in the development of display technologies (Fischer et al., 2013).
Propriétés
IUPAC Name |
2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BBrNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-9(13)14-7-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGBELYYUPCOIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383345 | |
| Record name | 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
214360-62-0 | |
| Record name | 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 214360-62-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural differences between 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (I) and its regioisomer 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (II)?
A1: The main structural differences between compounds (I) and (II) lie in:
- Orientation of the dioxaborolane ring: The dioxaborolane ring adopts a different orientation relative to the pyridine ring in each isomer [].
- Bond angles within the BO2 group: The bond angles within the boron-oxygen (BO2) group differ between the two isomers [].
Q2: How do the HOMO and LUMO calculations contribute to understanding the reactivity differences between compounds (I) and (II)?
A2: Ab initio calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) for both compounds revealed different electron density distributions []. These variations in HOMO and LUMO distributions correlate with the observed differences in their chemical reactivity, suggesting that the electronic structure plays a crucial role in their reactivity profiles.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



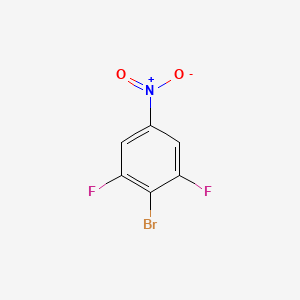
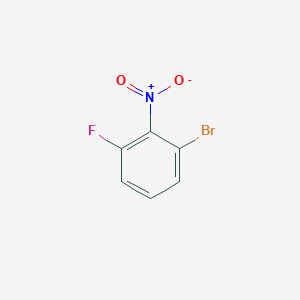





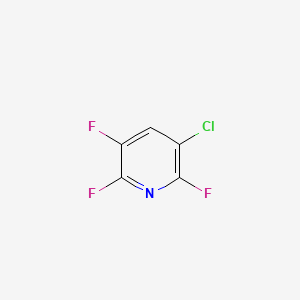

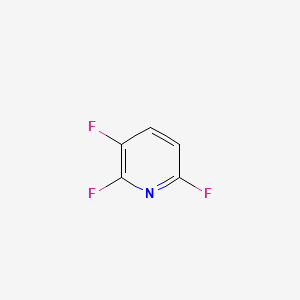

![2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1273228.png)
